Monofunctional 3-Chloropiperidines (M-CePs) Exhibit Low Nanomolar Cytotoxicity, Outperforming Chlorambucil in Pancreatic Cancer Models
Monofunctional 3-chloropiperidines (M-CePs) demonstrated IC50 values in the low nanomolar range against BxPC-3 pancreatic cancer cells, specifically compound 2c with an IC50 of 0.041 ± 0.015 µM [1]. In contrast, the clinical nitrogen mustard chlorambucil exhibited an IC50 of 13.91 ± 6.09 µM in the same assay [1]. This represents a >300-fold improvement in potency for the 3-chloropiperidine scaffold.
| Evidence Dimension | Cytotoxicity (IC50) against BxPC-3 pancreatic cancer cells |
|---|---|
| Target Compound Data | 0.041 ± 0.015 µM (M-CeP 2c) |
| Comparator Or Baseline | 13.91 ± 6.09 µM (Chlorambucil) |
| Quantified Difference | ~339-fold lower IC50 |
| Conditions | MTT assay, 72-hour incubation |
Why This Matters
This demonstrates a substantial improvement in potency over a clinically used nitrogen mustard, making 3-chloropiperidine derivatives attractive leads for next-generation anticancer agents.
- [1] Carraro C, Francke A, Sosic A, et al. Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. ACS Med Chem Lett. 2019;10(4):552-557. Table 1. doi:10.1021/acsmedchemlett.8b00580 View Source
